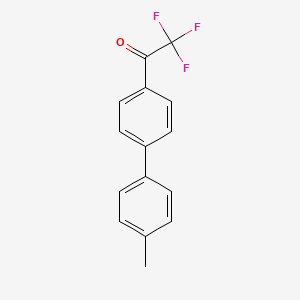
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone, also known as MPTA, is a chemical compound that is widely used in scientific research. It is a derivative of acetophenone, which is a common building block in organic chemistry. MPTA is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and dichloromethane.
作用機序
The mechanism of action of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is not well understood. However, it is believed that this compound inhibits the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase activity, which can result in increased acetylcholine concentration in the synaptic cleft. This can lead to various physiological effects like muscle contractions, increased heart rate, and increased blood pressure. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone has several advantages and limitations for lab experiments. One of the advantages is that it is a versatile compound that can be used in various fields of scientific research. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that the mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. Another limitation is that this compound can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone. One of the directions is to elucidate the mechanism of action and the biochemical pathways involved in the physiological effects of this compound. Another direction is to explore the potential use of this compound as a fluorescent probe for the detection of other metal ions. Additionally, the synthesis of this compound derivatives with improved properties and reduced toxicity is an area of future research. Overall, this compound is a promising compound that has many potential applications in various fields of scientific research.
合成法
The synthesis of 4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone can be achieved through a variety of methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. Another method involves the reaction of 4-methylbenzoyl chloride with trifluoroacetic acid in the presence of a base like pyridine. Both methods result in the formation of this compound with high yields.
科学的研究の応用
4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is widely used in scientific research as a reagent and a starting material for the synthesis of other compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound is also used as a fluorescent probe for the detection of metal ions like copper and zinc. It is a versatile compound that has many applications in various fields of scientific research.
特性
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(19)15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBEZXFHZAETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

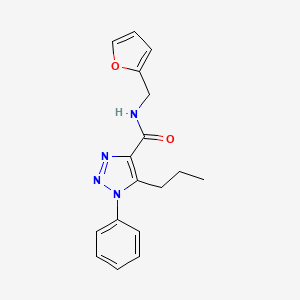
![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
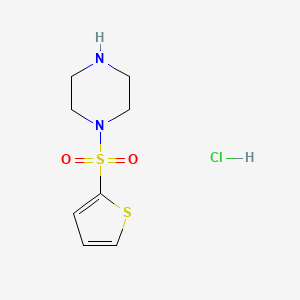
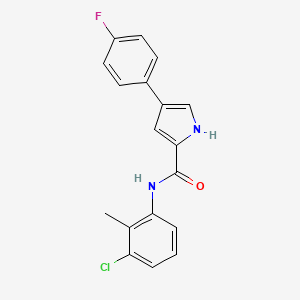
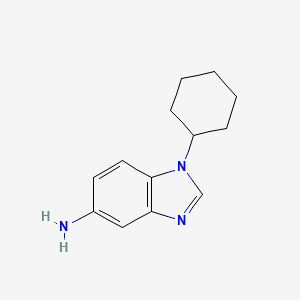
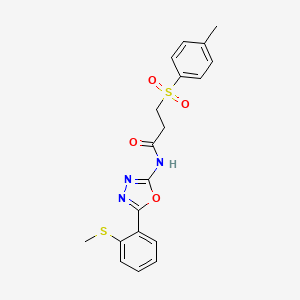
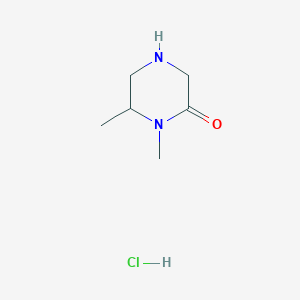
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
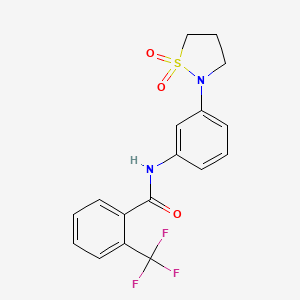
![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)
